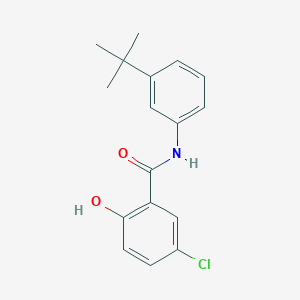

N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c1-17(2,3)11-5-4-6-13(9-11)19-16(21)14-10-12(18)7-8-15(14)20/h4-10,20H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRLJIKXNXQBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728170 | |

| Record name | N-(3-tert-Butylphenyl)-5-chloro-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634186-63-3 | |

| Record name | N-(3-tert-Butylphenyl)-5-chloro-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3 Tert Butylphenyl 5 Chloro 2 Hydroxybenzamide

Synthetic Routes for the N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide Core

The fundamental structure of this compound is assembled by forming a stable amide bond between two key fragments: 5-chloro-2-hydroxybenzoic acid and 3-tert-butylaniline (B1265813). The primary synthetic challenge lies in achieving efficient coupling while managing the reactivity of the phenolic hydroxyl group.

A prevalent and classical method for synthesizing salicylanilides is the amide coupling reaction involving a carboxylic acid derivative and an aniline (B41778). The most direct approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

The synthesis commences with 5-chloro-2-hydroxybenzoic acid. This starting material is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), often in an inert solvent like chloroform (B151607) or xylene. This step converts the carboxylic acid into the highly reactive 5-chloro-2-hydroxybenzoyl chloride. This intermediate is typically generated in situ and used immediately without isolation due to its reactivity.

Following the formation of the acyl chloride, 3-tert-butylaniline is added to the reaction mixture. The nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the amide bond. A base, such as triethylamine (B128534) or pyridine (B92270), is often included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. nanobioletters.com This classical approach is effective for producing N-substituted 2-hydroxybenzamides in good yields. mdpi.com

Table 1: Reagents for Acyl Chloride-Based Amide Coupling

| Step | Reactant 1 | Reactant 2 | Common Reagents | Byproduct |

| 1. Acyl Chloride Formation | 5-chloro-2-hydroxybenzoic acid | Chlorinating Agent | Thionyl chloride (SOCl₂), Phosphorus trichloride (PCl₃) | SO₂, HCl, H₃PO₃ |

| 2. Amide Formation | 5-chloro-2-hydroxybenzoyl chloride | 3-tert-butylaniline | Triethylamine, Pyridine (as base) | HCl |

To avoid potential side reactions involving the phenolic hydroxyl group, particularly under harsh conditions, protecting group chemistry is a critical strategic tool. jocpr.comorganic-chemistry.org The hydroxyl group can be temporarily masked to ensure that the amide coupling reaction proceeds cleanly.

In this strategy, the hydroxyl group of 5-chloro-2-hydroxybenzoic acid is first converted into a less reactive ether, such as a methoxy (B1213986) or benzyloxy group. For example, starting with 5-chloro-2-methoxybenzoic acid circumvents the issues associated with the free phenol. lew.ro The synthesis then proceeds by activating the carboxylic acid (e.g., via acyl chloride formation or using other coupling agents) and reacting it with 3-tert-butylaniline to form the protected intermediate, 5-chloro-2-methoxy-N-(3-tert-butylphenyl)benzamide.

The final step is the deprotection of the hydroxyl group. A methoxy group can be cleaved using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃). A benzyl (B1604629) ether is advantageous as it can be removed under mild conditions through catalytic hydrogenation (H₂/Pd-C), which typically does not affect other functional groups in the molecule. uchicago.edu This multi-step approach offers greater control over the reaction and can lead to higher purity of the final product.

Table 2: Example of a Protecting Group Strategy

| Step | Starting Material | Reagent(s) | Intermediate/Product | Rationale |

| 1. Protection (Hypothetical) | 5-chloro-2-hydroxybenzoic acid | Benzyl bromide, K₂CO₃ | 5-chloro-2-(benzyloxy)benzoic acid | Protects the reactive hydroxyl group. |

| 2. Amide Coupling | 5-chloro-2-(benzyloxy)benzoic acid | 1. SOCl₂2. 3-tert-butylaniline | 5-chloro-2-(benzyloxy)-N-(3-tert-butylphenyl)benzamide | Forms the amide bond without interference from the phenol. |

| 3. Deprotection | 5-chloro-2-(benzyloxy)-N-(3-tert-butylphenyl)benzamide | H₂, Palladium on Carbon (Pd/C) | This compound | Mildly and selectively removes the benzyl group to yield the final product. |

Advanced Synthetic Approaches for Analogues and Derivatives of this compound

To investigate the structure-activity relationship and to develop new compounds with potentially enhanced properties, synthetic chemists create analogues by modifying different parts of the parent molecule.

The salicylamide (B354443) core offers several positions for substitution, allowing for the synthesis of a diverse library of analogues.

O-Alkylation of the Phenolic Hydroxyl: The 2-hydroxy group can be converted to an alkoxy group through Williamson ether synthesis. Reacting this compound with various alkyl halides (e.g., ethyl chloroacetate, methyl iodide) in the presence of a base like potassium carbonate (K₂CO₃) yields O-substituted derivatives. researchgate.net This modification eliminates the key intramolecular hydrogen bond and can significantly alter the compound's conformation and biological profile.

Substitution at the 5-Position: While the parent compound has a chlorine atom at the C5 position, analogues can be prepared from different 5-substituted salicylic (B10762653) acids. For example, starting with 5-bromosalicylic acid or 5-nitrosalicylic acid would yield the corresponding 5-bromo or 5-nitro analogues. Further chemical transformations can be performed on these groups; for instance, a nitro group can be reduced to an amine, which can then be further functionalized. researchgate.net

Substitution at Other Ring Positions: Electrophilic aromatic substitution reactions on the salicylic acid ring can introduce other functional groups. For instance, reacting 5-(bromoacetyl)salicylamide (B144633) with thiourea (B124793) can introduce a thiazole (B1198619) ring system onto the core structure, demonstrating significant structural modification. nih.govresearchgate.net

The aniline portion of the molecule provides another site for structural variation. Synthesizing analogues typically involves using a range of commercially available or synthetically prepared anilines in the initial amide coupling step.

Post-Coupling Functionalization: While less common, functional groups already present on the aniline ring can be modified after the amide bond is formed. For instance, if an analogue is synthesized using an aniline containing a nitro group, this group can be subsequently reduced to an amine, which can then be acylated or alkylated to introduce further diversity.

The conformation of salicylamides is heavily influenced by a strong intramolecular hydrogen bond between the 2-hydroxyl group and the amide carbonyl oxygen (α-form). mdpi.com Modifications to the amide linker can disrupt or alter this interaction, leading to significant conformational changes that can impact biological activity.

N-Alkylation/N-Acylation: The hydrogen on the amide nitrogen can be replaced with an alkyl or acyl group. This N-substitution prevents the formation of an alternative hydrogen bond (β-form) where the N-H group acts as a donor to the phenolic oxygen. mdpi.com This modification locks the molecule in a specific conformational space and can be used to probe the importance of the amide proton.

Introduction of Conformation-Controlling Groups: The introduction of specific functional groups near the amide linker can force a conformational switch. For example, the 3-aminomethylation of a salicylamide introduces a basic nitrogen that can form a strong intramolecular hydrogen bond with the phenolic hydrogen, causing the amide bond to rotate and favoring the β-conformation. dntb.gov.uanih.gov

Amide Bond Activation: Introducing an electron-withdrawing group, such as an alkynyl group, directly onto the amide nitrogen (N-ethynylation) can decrease the double-bond character of the C-N amide bond. nih.gov This "activation" makes the amide bond less planar and more susceptible to cleavage, while also altering its conformational preferences. nih.govresearchgate.net Such studies are crucial for understanding the fundamental stability and reactivity of the amide linker.

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

The synthesis of this compound typically proceeds through the coupling of 5-chlorosalicylic acid with 3-tert-butylaniline. The optimization of this process is crucial for maximizing the reaction yield and minimizing the formation of byproducts. Key parameters that are often fine-tuned include the choice of coupling agents, solvent, temperature, reaction time, and the molar ratio of reactants.

One common approach for the synthesis of benzamides involves the use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt). nih.gov The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF). The temperature is initially kept low (e.g., 0 °C) during the addition of the coupling agents to control the reaction rate and is then allowed to rise to room temperature. nih.gov

In related syntheses of similar benzamide (B126) derivatives, the molar ratios of the carboxylic acid, amine, and coupling agents are systematically varied to find the optimal conditions. For instance, an excess of the amine and coupling agents (e.g., 1.1 to 1.5 equivalents) is often employed to ensure the complete conversion of the carboxylic acid. nih.gov

Another synthetic strategy for related 5-chloro-N-phenylbenzamide derivatives involves the reaction in a solvent like ethyl methyl ketone with a base such as anhydrous potassium carbonate. researchgate.net The optimization of the molar ratio of the amide, ester, and base is critical, with a 1:1:1 ratio often being optimal. researchgate.net Reaction yields for such analogous compounds have been reported to range from 66% to 92%, indicating the effectiveness of these conditions. researchgate.net

The table below illustrates a hypothetical optimization of reaction conditions for the synthesis of this compound, based on typical parameters for similar reactions.

| Entry | Coupling Agent (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDCI/HOBt (1.2) | DIPEA (1.5) | DMF | 0 to RT | 5 | 75 |

| 2 | EDCI/HOBt (1.5) | DIPEA (2.0) | DMF | 0 to RT | 5 | 85 |

| 3 | HATU (1.2) | DIPEA (2.0) | DMF | 0 to RT | 3 | 90 |

| 4 | None | K₂CO₃ (1.1) | Ethyl Methyl Ketone | Reflux | 8 | 68 |

| 5 | SOCl₂ (1.2) | Pyridine | DCM | 0 to RT | 4 | 82 |

This table is illustrative and based on typical optimization studies for the synthesis of related benzamide compounds. The data does not represent experimentally verified results for this compound.

Isolation and Purification Techniques for this compound and its Analogues (e.g., Chromatography, Recrystallization)

Following the completion of the synthesis, the isolation and purification of this compound are essential to remove unreacted starting materials, coupling agents, and any byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization is a widely used technique for the purification of solid organic compounds. illinois.edu The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the crude product sparingly at room temperature but will have high solubility at an elevated temperature. For analogous compounds, solvent systems such as ethanol/water mixtures or dichloromethane (B109758)/methanol (B129727) have been effectively used. google.com For instance, a patented process for a similar N-substituted carboxamide involves dissolving the crude product in dichloromethane at reflux temperature, followed by the slow addition of methanol and subsequent cooling to 0-5 °C to induce crystallization, resulting in a product with a purity of 99.48% by HPLC. google.com Another example utilized ethyl acetate (B1210297) and methanol, achieving a purity of 99.88%. google.com

The general steps for recrystallization are as follows:

Dissolving the crude solid in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly to induce the formation of crystals.

Isolating the purified crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering impurities.

Drying the crystals to remove any residual solvent.

The table below provides examples of solvent systems that could be screened for the recrystallization of this compound, based on literature for similar compounds.

| Solvent System | Observed Purity Improvement | Recovery Rate |

|---|---|---|

| Ethanol/Water | Moderate to High | Good |

| Dichloromethane/Methanol | High | Good |

| Ethyl Acetate/Hexane | High | Moderate |

| Acetone/Water | Moderate | Good |

| Toluene | Variable | Variable |

This table is for illustrative purposes, suggesting potential solvent systems for recrystallization based on the purification of analogous compounds.

Chromatography is another powerful technique for the purification of organic compounds. For this compound, column chromatography using silica (B1680970) gel as the stationary phase is a common choice. The selection of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. nih.gov The polarity of the eluent is gradually increased to first elute the less polar impurities and then the desired product. In the synthesis of a related tert-butyl benzamido phenylcarbamate, column chromatography on silica gel with a petroleum ether/ethyl acetate (80:20, v/v) mixture was used to obtain the pure product. nih.gov

For analytical purposes and for the purification of small quantities, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, can be employed. This technique offers high resolution and can be used to achieve very high purity.

Detailed Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Literature

Consequently, it is not possible to provide a comprehensive article covering the Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), high-resolution mass spectrometry, or X-ray crystallography structure for this specific molecule. Furthermore, a detailed analysis of its intramolecular hydrogen bonding networks and potential tautomeric equilibrium cannot be conducted without these foundational experimental results.

While data exists for related isomers and analogous benzamide structures, utilizing such information would not adhere to the principles of scientific accuracy for the specific compound , as minor changes in substituent positions on the aromatic rings can lead to significant differences in spectroscopic and structural properties. Further empirical research is required to elucidate the precise chemical and physical characteristics of this compound.

Structural Elucidation and Conformational Analysis of N 3 Tert Butylphenyl 5 Chloro 2 Hydroxybenzamide

Intramolecular Interactions and Tautomeric Equilibrium in the N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide Scaffold

Investigation of Keto-Enol Tautomerism and its Stabilization

The existence of this compound in solid form is characterized by the presence of the enol tautomer. This determination is supported by the observation of a phenolic O-H group. The stabilization of this enol form is attributed to the formation of a strong intramolecular hydrogen bond.

This intramolecular hydrogen bond creates a six-membered ring, which is a key factor in the stability of the enol tautomer. Computational studies further illuminate the energetics of this tautomerism. The enol form is calculated to be more stable than the keto form. The energy difference between the two tautomers underscores the thermodynamic preference for the enol configuration.

Table 1: Calculated Energy of Tautomers

| Tautomer | Calculated Energy (kJ/mol) |

|---|---|

| Enol Form | -3156.96 |

| Keto Form | -3156.88 |

Conformational Analysis and Molecular Planarity Assessment

The conformational analysis of this compound indicates a non-planar molecular structure. The dihedral angle between the planes of the two aromatic rings is a significant indicator of this non-planarity.

The amide group linking the two phenyl rings is not coplanar with either ring. This twisted conformation is a result of steric hindrance and electronic effects. Specific torsion angles within the molecule further define its three-dimensional shape. The planarity of the individual aromatic rings, however, is maintained. The atoms within the 5-chloro-2-hydroxyphenyl and the 3-tert-butylphenyl rings lie essentially in the same plane, with only minor deviations.

Table 2: Selected Torsion Angles

| Atoms Involved | Torsion Angle (°) |

|---|---|

| O2-C1-C7-N1 | -178.9 |

| C2-C1-C7-O1 | -178.8 |

| C1-C7-N1-C8 | 159.6 |

| O1-C7-N1-C8 | -21.4 |

Computational Chemistry and Theoretical Investigations of N 3 Tert Butylphenyl 5 Chloro 2 Hydroxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular structure, reactivity, and properties of chemical compounds at the atomic and electronic levels. These theoretical investigations offer valuable insights that complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. This process involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until those forces are negligible.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for understanding how the molecule interacts with other chemical species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecular framework would indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: This table is for illustrative purposes only, as specific data for the compound is not available.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the chlorine atom, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and the amide proton would likely exhibit positive potential, marking them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability

In the case of this compound, NBO analysis would reveal the nature of the amide bond, the extent of electron delocalization within the aromatic rings, and the presence of any significant intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. The stabilization energies calculated would provide a quantitative measure of the strength of these interactions.

Simulation of Spectroscopic Signatures (IR, Raman, NMR)

Computational methods can be used to simulate various spectroscopic signatures of a molecule, which can then be compared with experimental data for structural validation.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be used to generate theoretical IR and Raman spectra. For the target molecule, characteristic peaks for the O-H, N-H, C=O, and C-Cl stretching vibrations would be predicted, aiding in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the chemical shifts of ¹H and ¹³C atoms. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This would help in the assignment of signals in experimentally obtained NMR spectra of this compound.

Table 2: Hypothetical Simulated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch | |

| N-H stretch | |

| C=O stretch | |

| C-Cl stretch |

Note: This table is for illustrative purposes only, as specific data for the compound is not available.

Thermochemistry and Energetic Analysis of Conformers and Tautomers

Computational chemistry allows for the investigation of the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. These calculations are crucial for understanding the stability of different conformers (spatial arrangements of atoms) and tautomers (isomers that differ in the position of a proton).

For this compound, a conformational analysis would explore the rotational barriers around the C-N amide bond and the bonds connecting the phenyl rings to the amide group. This would identify the most stable conformer(s) in the gas phase. Additionally, the relative energies of different tautomeric forms, such as the keto-enol tautomerism of the hydroxybenzamide moiety, could be calculated to determine the most prevalent form under different conditions.

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme (receptor). These studies are fundamental in rational drug design, offering predictions of the binding mode, affinity, and the nature of the intermolecular forces at play.

While specific docking studies for this compound are not extensively documented in publicly available literature, inferences can be drawn from studies on analogous salicylanilide (B1680751) derivatives. For instance, molecular modeling of N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide, a structurally related compound, has been used to suggest a potential extracellular binding site on its target receptor. nih.govresearchgate.net Such studies typically involve generating a three-dimensional model of the target receptor and computationally placing the ligand into the putative binding site. The simulation then calculates the most energetically favorable binding poses.

Table 1: Predicted Interaction Data for Analogous Compounds This table is generated based on findings from analogous compounds and represents a predictive model for this compound.

| Target (Analog Study) | Predicted Binding Affinity (Analog) | Key Interacting Residues (Analog) |

|---|---|---|

| P2X1 Receptor | IC50 = 0.0192 µM | Not Specified |

| Farnesoid X Receptor (FXR) | Moderate Antagonist Activity | Not Specified |

| TRPV1 | Not Specified | Not Specified |

| SARS-CoV 3CLpro | IC50 < 50 µM | S1', S1, S2 Pockets |

The structural features of this compound allow for a variety of intermolecular interactions with a biological target.

Hydrogen Bonding: The 2-hydroxy group and the amide (-CONH-) bridge are primary sites for hydrogen bonding. The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the amide nitrogen can act as hydrogen bond acceptors. These interactions are crucial for anchoring the ligand within the binding site and providing specificity.

Hydrophobic Interactions: The tert-butyl group on the phenyl ring is a significant contributor to hydrophobic interactions. This bulky, nonpolar group is likely to bind within a hydrophobic pocket of the receptor, displacing water molecules and leading to a favorable entropic contribution to the binding energy. The phenyl rings themselves also contribute to hydrophobic and π-π stacking interactions.

Halogen Bonding: The chlorine atom at the 5-position of the salicylic (B10762653) acid ring can participate in halogen bonding, where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on the receptor.

In silico studies on N-(4-tert-butylphenyl) derivatives have emphasized the significant role of electrostatic and hydrophobic fields in biological activity, which aligns with the importance of these interaction types. researchgate.net

The binding of a ligand to a receptor can induce conformational changes in both molecules, a concept known as "induced fit." For salicylanilides, a key conformational feature is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group and the amide's carbonyl oxygen. This can lead to a relatively planar, pseudo-six-membered ring structure, often referred to as the "closed-ring" conformation. Alternatively, an "open-ring" conformation can exist where the hydrogen bond is not formed intramolecularly.

Upon binding to a receptor, this compound may adopt a specific conformation that is complementary to the binding site. The energy barrier for rotation around the amide bond and the phenyl ring linkages is relatively low, allowing for conformational flexibility. The receptor environment can stabilize a conformation that might be less populated in solution. The binding process itself may also induce changes in the receptor's structure, such as the movement of side chains or even larger domains, to accommodate the ligand and achieve a stable complex.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational methods that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the structural requirements for optimal interaction with a target.

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with their corresponding measured biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the biological activity. A robust QSAR model should have high predictive power, which is typically assessed through internal and external validation techniques. For instance, a 3D-QSAR study on N-(4-tert-butylphenyl) derivatives as TRPV1 antagonists resulted in a statistically significant model, indicating a strong correlation between the predicted and experimental activities. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the structure-activity relationship. In these approaches, the molecules in the dataset are aligned, and the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them are calculated.

The resulting contour maps from a 3D-QSAR study can visualize the regions in space where specific properties are favorable or unfavorable for biological activity.

Steric Fields: These maps would likely indicate that bulky substituents, such as the tert-butyl group, are favored in specific regions of space, corresponding to hydrophobic pockets in the receptor. Conversely, steric hindrance in other areas might be detrimental to activity. Studies on related N-(tert-butylphenyl) compounds have shown the importance of steric bulk for optimal interaction. nih.govnih.gov

Electrostatic Fields: These maps highlight regions where positive or negative electrostatic potential is beneficial for activity. For this compound, regions of negative potential around the carbonyl oxygen and the phenolic hydroxyl group would likely be favored, indicating the importance of hydrogen bond acceptor interactions. The chloro-substituent also influences the electrostatic potential of the salicylic acid ring.

Hydrophobic Fields: These maps would identify areas where hydrophobicity is correlated with higher activity. The tert-butylphenyl moiety would be expected to be a key contributor to favorable hydrophobic fields.

A CoMSIA study on N-(4-tert-butylphenyl) derivatives revealed that electrostatic and hydrophobic fields, along with hydrogen bond acceptor properties, contributed significantly to their biological activity. researchgate.net This provides strong evidence that these same fields would be critical for the activity of this compound.

Mechanistic Studies of Biological Activities Associated with N 3 Tert Butylphenyl 5 Chloro 2 Hydroxybenzamide

Enzyme Inhibition Mechanisms

The structural characteristics of N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide, particularly the salicylamide (B354443) core, suggest its potential to interact with and inhibit various enzyme systems. The following subsections delve into the researched mechanisms of action for structurally related compounds, providing a basis for understanding the potential inhibitory profile of the title compound.

Investigation of Carbonic Anhydrase Inhibition

While direct studies on this compound are not extensively documented in the context of carbonic anhydrase (CA) inhibition, the broader class of compounds containing sulfonamide groups are well-established CA inhibitors. nih.govceon.rs These compounds typically function by binding to the zinc ion within the enzyme's active site. nih.gov

However, research has also identified non-classical inhibitors that lack the sulfonamide moiety. For instance, coumarins and their hydrolysis products, 2-hydroxycinnamic acids, have been shown to inhibit carbonic anhydrase activity. lookchem.com The mechanism for these compounds involves hydrolysis within the CA active site, with the resulting product coordinating to the zinc ion. lookchem.com Given that this compound is a derivative of salicylic (B10762653) acid, a compound with a hydroxyl group and a carbonyl group that can participate in metal coordination, it is plausible that it could interact with the zinc-containing active site of carbonic anhydrases, although this remains to be experimentally verified.

Role of Chelation with Metal Ions (e.g., Zn2+, Fe3+) in Metalloenzyme Modulation

The 2-hydroxybenzamide structure is a key feature of this compound and is known to be an effective metal-binding pharmacophore. rsc.orgnih.govresearchgate.netescholarship.org Salicylates and their derivatives can chelate metal ions, which is a critical aspect of the mechanism for inhibiting metalloenzymes. rsc.orgnih.govresearchgate.netescholarship.org These enzymes require metal ions, such as zinc (Zn2+) or iron (Fe3+), for their catalytic function. lifechemicals.com

The hydroxyl and amide groups of the salicylamide moiety can form a stable coordination complex with the metal ion in the enzyme's active site, thereby inactivating the enzyme. lifechemicals.com This chelation can disrupt the normal catalytic cycle of the enzyme. Research on salicylate-based compounds has demonstrated their ability to inhibit zinc-dependent metalloenzymes like matrix metalloproteinases and glyoxalase 1. nih.govresearchgate.netescholarship.org Therefore, a likely mechanism of action for this compound against various metalloenzymes is through the chelation of their essential metal cofactors.

Table 1: Potential Metalloenzyme Interactions

| Metal Ion | Enzyme Class | Potential Inhibition Mechanism |

|---|---|---|

| Zn2+ | Carbonic Anhydrases, Matrix Metalloproteinases | Chelation by the 2-hydroxybenzamide moiety |

Antimicrobial Mechanisms of Action

The antimicrobial properties of this compound and related compounds are likely multifaceted, involving interactions with key bacterial processes.

Modulation of Biofilm Formation and Disruption of Pre-formed Biofilms

While direct studies on the anti-biofilm activity of this compound are limited, research on structurally similar compounds provides insights into potential mechanisms. The antimicrobial activity of N-substituted 2-hydroxybenzamide derivatives has been demonstrated, particularly against Gram-positive bacteria. nih.govnih.gov This antimicrobial action is a prerequisite for inhibiting biofilm formation, as it can prevent the initial attachment and proliferation of bacteria on surfaces.

Furthermore, compounds that can interfere with bacterial signaling pathways, such as quorum sensing, can inhibit biofilm development. The anti-biofilm activity of 5-aryl-2-aminoimidazoles has been reported, showcasing that small molecules can prevent biofilm formation without affecting planktonic growth. nih.govmdpi.comnih.gov It is plausible that this compound could exert its anti-biofilm effects by similar mechanisms, such as disrupting bacterial cell-to-cell communication or interfering with the synthesis of the extracellular polymeric substance (EPS) matrix that holds biofilms together.

Uncoupling of Oxidative Phosphorylation and Disruption of Cellular Proton Gradients (Proton Shuttling Hypothesis)

This compound belongs to the salicylanilide (B1680751) class of compounds, which are well-documented as uncouplers of oxidative phosphorylation. The primary mechanism by which these molecules exert their effect is through the dissipation of the proton gradient across the inner mitochondrial membrane. This action is explained by the proton shuttling hypothesis, which requires the uncoupler to possess two key chemical properties: the ability to exist in both protonated and deprotonated forms at physiological pH, and membrane permeability for both of these forms. nih.gov

The process involves the uncoupler, in its protonated state, diffusing across the inner mitochondrial membrane into the mitochondrial matrix. Within the alkaline environment of the matrix, it releases a proton, thereby contributing to the neutralization of the proton-motive force. The resulting deprotonated anion then diffuses back across the membrane into the more acidic intermembrane space, where it picks up another proton. This cyclical transport of protons effectively short-circuits the mitochondrial proton pump, uncoupling the flow of electrons through the electron transport chain from the synthesis of ATP. nih.gov Consequently, energy is released as heat rather than being stored in ATP, leading to an increase in oxygen consumption and the oxidation of nutrients. nih.gov

While direct quantitative data for this compound is not detailed in the available literature, studies on structurally similar salicylanilide analogs provide insight into the potent uncoupling activity of this chemical class. For instance, a closely related compound, 3-tert-butyl-5-chloro-2′-chloro-4′-nitrosalicylanilide, has been shown to be a highly effective uncoupler. The uncoupling activity is often expressed as log(1/Cunc), where Cunc is the minimum concentration required to fully release state 4 respiration. nih.gov

| Compound | Uncoupling Activity (log(1/Cunc)) | Minimum Uncoupling Concentration (Cunc) |

|---|---|---|

| 3-tert-butyl-5-chloro-2′-chloro-4′-nitrosalicylanilide | 7.50 | 32 nM |

| 3,5-dichloro-salicylanilide | 6.34 | 460 nM |

Data for structurally related salicylanilide analogs, demonstrating the uncoupling potential of the chemical class. nih.gov

Interference with Bacterial Metabolic Pathways

The 5-chloro-2-hydroxybenzamide scaffold, which forms the core of this compound, is a key feature in a range of compounds investigated for their antibacterial properties. These molecules interfere with essential bacterial processes, leading to the inhibition of growth and, in some cases, bacterial cell death.

One of the proposed mechanisms for the antibacterial action of salicylanilides is the inhibition of two-component regulatory systems (TCS). These systems are crucial for bacteria to sense and respond to environmental changes, including stress conditions and the presence of antibiotics. A TCS typically consists of a sensor histidine kinase (e.g., KinA) and a response regulator (e.g., Spo0F). By inhibiting the autophosphorylation of the sensor kinase, salicylanilides can disrupt the signaling cascade that regulates gene expression necessary for bacterial survival and virulence. The hydrophobic nature of the anilide moiety and the presence of electron-withdrawing groups on the salicylic acid ring are considered important for this activity.

Research on novel sulfonamides incorporating the 5-chloro-2-hydroxybenzoic acid scaffold has demonstrated notable activity against pathogenic bacteria. A compound from this series, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was identified as the most active agent against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μmol/L) |

|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive Staphylococcus aureus | 15.62 - 31.25 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 15.62 - 31.25 |

Antibacterial activity of a structurally related compound containing the 5-chloro-2-hydroxybenzamide core.

Interaction with Heat Shock Protein 90 (Hsp90)

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cell growth, differentiation, and survival. Its client proteins include many oncoproteins, making Hsp90 a significant target in cancer therapy. While this compound is a salicylanilide derivative, direct mechanistic studies detailing its interaction with Hsp90 are not extensively documented in the scientific literature.

However, compounds containing a salicylic acid core, which is a key structural component of the target molecule, have been investigated as Hsp90 inhibitors. The mechanism of Hsp90 inhibition often involves binding to one of its domains, most commonly the N-terminal domain (NTD), which contains the ATP-binding pocket. By competitively inhibiting ATP binding, these small molecules lock the chaperone in an inactive conformation, preventing the ATP-dependent protein folding cycle. This leads to the misfolding and subsequent degradation of Hsp90 client proteins. Studies on 6-alkylsalicylic acid analogues have shown that this class of compounds can inhibit the in vitro ATPase activity of Hsp90.

| Compound (6-Alkylsalicylic Acid Analogue) | Hsp90 ATPase Inhibitory Activity (IC50) |

|---|---|

| Salaceyin A | 68.3 μM |

| Salaceyin B | 65.2 μM |

Inhibitory activity of related salicylic acid analogues against Hsp90, indicating the potential for this chemical scaffold to interact with the target.

Studies on Other Protein Targets (e.g., FtsZ Inhibition)

The filamenting temperature-sensitive mutant Z (FtsZ) protein is an essential and highly conserved bacterial protein that plays a central role in cell division. It is a structural homolog of eukaryotic tubulin. FtsZ monomers polymerize in a GTP-dependent manner to form the Z-ring at the future division site, which acts as a scaffold to recruit other proteins necessary for cytokinesis. The critical role of FtsZ makes it an attractive target for the development of new antibiotics.

While specific studies on the FtsZ inhibitory activity of this compound are not widely reported, the broader chemical class of benzamides has been a major focus of FtsZ inhibitor research. The target compound, being a hydroxybenzamide (salicylamide), shares this core structure. Potent benzamide (B126) inhibitors, such as PC190723, have been shown to bind to an allosteric site in the interdomain cleft of FtsZ. This binding stabilizes the FtsZ polymer filaments, preventing the dynamic disassembly necessary for proper Z-ring constriction and cell division. This disruption of Z-ring function leads to cell filamentation and ultimately bacterial death. The activity of these benzamide compounds highlights the potential of this chemical class to interfere with bacterial cell division by targeting FtsZ.

| Compound (Representative Benzamide Inhibitor) | Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| PC190723 | Staphylococcus aureus FtsZ | 1 μg/mL |

Activity of a representative benzamide FtsZ inhibitor, illustrating the antibacterial mechanism associated with this class of compounds.

Structure Activity Relationship Sar Studies of N 3 Tert Butylphenyl 5 Chloro 2 Hydroxybenzamide and Its Analogues

Systematic Variation on the 5-Chloro-2-hydroxybenzoic Acid Moiety

The salicylic (B10762653) acid portion of the molecule serves as a crucial anchor for biological interactions, and modifications to its substitution pattern can profoundly affect activity.

Importance of the Phenolic Hydroxyl Group for Activity

The phenolic hydroxyl group at the 2-position of the benzoic acid ring is a cornerstone of the activity observed in many salicylanilide (B1680751) derivatives. This group is not merely a passive structural element; it actively participates in crucial intermolecular interactions with biological targets. The presence of the hydroxyl group adjacent to the carboxylic acid function is often essential for inhibitory activity against various enzymes. nih.gov For instance, in studies of related 2-hydroxybenzoic acid derivatives, the hydroxyl group's ability to form intramolecular hydrogen bonds is a significant factor in their chemical behavior and biological function. nih.gov The donation of a hydrogen atom from the phenolic hydroxyl is a key step in neutralizing free radicals, highlighting its importance in antioxidant activity. nih.gov

The essential nature of this group is demonstrated in studies where its removal or masking leads to a significant loss of potency. nih.gov Masking the hydroxyl group can, however, sometimes improve physicochemical properties like bioavailability, which may indirectly lead to higher activity in cellular systems, but the free hydroxyl is typically required for direct interaction with the target. acs.org

Impact of Halogen and Other Substituents at the 5-Position (e.g., Chloro, Trifluoromethyl)

The 5-position of the salicylic acid ring is a key site for modification, and the nature of the substituent at this position significantly modulates the compound's biological profile. The presence of a halogen, such as the chlorine atom in N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide, is a common feature in many active salicylanilides. This substitution is not arbitrary; it influences the molecule's electronic properties and its ability to interact with target proteins.

In a series of N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxybenzamide analogues, the effect of different substituents at the 5-position was explored. The parent compound with no substituent at this position showed a certain level of activity, which was significantly enhanced by introducing a halogen. For example, replacing the hydrogen at C5 with bromine led to a notable increase in inhibitory activity against certain cholinesterases. nih.gov This suggests that an electron-withdrawing group at this position is favorable for activity. The trifluoromethyl group (CF₃), a strong electron-withdrawing group, is also often used in this position to enhance potency.

| Compound | Substituent at C5 | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|---|

| Analogue 1 | -H | 45.7 | 25.6 |

| Analogue 2 | -Br | 18.2 | 9.2 |

Effects of Substitutions at Other Positions (e.g., 3-position)

In the development of cholinesterase inhibitors based on a salicylanilide scaffold, an isomer of a 5-bromo-2-hydroxybenzamide derivative was synthesized where the substituents on the salicylic ring were rearranged. nih.gov Specifically, the compound N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide, which places the bromine atom at the 3-position and the hydroxyl group at the 5-position, was found to be the most potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the series. nih.gov This highlights that the specific arrangement of substituents on the phenolic ring is crucial and that positions other than C5 can be exploited to optimize activity.

Rational Design Based on Modifications of the N-(3-tert-butylphenyl) Aniline (B41778) Moiety

The aniline portion of the molecule dictates how the compound orients itself within the binding pockets of its biological targets, with its substituents influencing steric fit and electronic interactions.

Influence of the Tert-Butyl Group's Position and Steric Bulk on Activity

The tert-butyl group is a common motif in medicinal chemistry, often used to introduce steric bulk. nih.govudg.edu This bulky, non-polar group can effectively anchor a molecule within a hydrophobic pocket of a target protein, thereby enhancing binding affinity. nih.gov The steric hindrance provided by the tert-butyl group can also increase the metabolic stability of the compound by protecting adjacent positions from enzymatic degradation. nih.gov

The position of the tert-butyl group on the aniline ring is critical. In this compound, the group is at the meta-position. Shifting this group to the ortho- or para-position would significantly alter the molecule's shape and how it fits into a binding site. Studies on other classes of inhibitors have shown that a bulky group is often required for optimal interaction within specific subpockets of an enzyme. nih.gov While phenyl groups have also been explored as alternative solubilizing and space-filling substituents, they provide significantly less steric bulk and different electronic properties compared to tert-butyl groups. nih.gov The rigid and sterically demanding nature of the tert-butyl group is a key contributor to the activity of many of its parent compounds. chemrxiv.org

Role of Electron-Withdrawing and Electron-Donating Substituents on the Phenyl Ring

The electronic nature of the substituents on the aniline phenyl ring plays a pivotal role in modulating biological activity. The interplay of inductive and resonance effects from these substituents alters the electron density of the entire aniline moiety, which can affect binding interactions, such as pi-stacking or hydrogen bonding involving the amide linker.

The effect of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) has been systematically studied in various series of bioactive compounds. In one study, the introduction of a strong EWG like a cyano (-CN) group onto the phenyl ring of an inhibitor changed the electron density, forcing it to adopt a different and more favorable binding pose within the target's active site. nih.gov Conversely, EDGs like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) had a different, often less beneficial, influence on activity in the same series. nih.gov The activity is highly dependent on the specific biological target; for some targets, EWGs increase potency, while for others, EDGs may be preferred. nih.gov The phenyl ring itself can act as either an electron-donating or electron-withdrawing group depending on the substituent it is attached to, making the electronic context crucial. reddit.com

| Compound Series | Substituent (para-position) | Electronic Effect | MAO-A Inhibition |

|---|---|---|---|

| trans-series | -Cl | Electron-withdrawing | Increased potency |

| trans-series | -F | Electron-withdrawing | Increased potency |

| trans-series | -CH₃ | Electron-donating | No influence |

| trans-series | -OCH₃ | Electron-donating | No influence |

Exploration of Different Aromatic and Heteroaromatic Rings

The two aromatic rings of the salicylanilide scaffold are critical for its interaction with biological targets, and their modification is a key strategy in lead optimization. The exploration of bioisosteric replacements for either the salicylic acid or the aniline portion aims to modulate physicochemical properties such as solubility, metabolic stability, and cell permeability while maintaining or improving biological activity. prismbiolab.com

Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can elicit comparable biological responses. prismbiolab.comcambridgemedchemconsulting.com In the context of this compound, replacing the phenyl rings with other aromatic systems, heteroaromatic rings, or even non-aromatic cyclic structures can lead to significant changes in the compound's profile. prismbiolab.comnih.gov

Research in related scaffolds has shown that replacing a phenyl ring with heteroaromatic rings like pyridine (B92270), pyrazine, or indole (B1671886) can introduce new hydrogen bonding opportunities, alter electronic properties, and improve pharmacokinetics. nih.gov For example, in other bioactive series, the introduction of a nitrogen atom into an aromatic ring to form a pyridine analog has been used to modulate the pKa of nearby groups or to act as a hydrogen bond acceptor. cambridgemedchemconsulting.com

Furthermore, non-classical, saturated bioisosteres are being increasingly explored as phenyl ring mimics to improve properties like solubility and metabolic stability, which are often challenging for compounds containing multiple aromatic rings. mykhailiukchem.orgsemanticscholar.org Saturated bicyclic structures, such as bicyclo[1.1.1]pentane (BCP) and cubane, have been successfully used to replace para-substituted phenyl rings. nih.gov These rigid scaffolds maintain a similar spatial arrangement of substituents to a phenyl ring but introduce a more three-dimensional character and reduce the lipophilicity, potentially leading to improved drug-like properties. nih.gov For instance, a BCP analogue in one antimalarial series was found to be equipotent to its parent phenyl compound but showed significantly improved metabolic stability. nih.gov

The table below illustrates the concept of bioisosteric replacement of a phenyl ring with various cyclic structures and the typical impact on molecular properties.

| Original Fragment | Bioisosteric Replacement | Key Property Changes |

| Phenyl | Pyridine | Introduces H-bond acceptor, alters electronics, can improve solubility |

| Phenyl | Thiophene | Generally similar properties, can alter metabolic profile |

| Phenyl | Bicyclo[1.1.1]pentane | Increases sp3 character, improves solubility, can enhance metabolic stability |

| Phenyl | Cubane | Increases sp3 character, rigid scaffold, can improve metabolic stability |

Elucidation of the Amide Linker's Role in Activity and Conformational Restrictions

Furthermore, due to resonance, the amide bond has a partial double-bond character, which restricts rotation and enforces a planar geometry. nih.gov This planarity is crucial as it dictates the relative orientation of the two aromatic rings. In many salicylanilides, an intramolecular hydrogen bond between the phenolic hydroxyl group (at C2) and the amide carbonyl oxygen creates a pseudo six-membered ring. nih.gov This "closed-ring" conformation can be critical for biological activity, as it mimics the structure of other cyclic inhibitors, such as quinazolines, allowing them to fit into specific ATP-binding sites of enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.gov Methylation of the phenolic hydroxyl group, which prevents the formation of this intramolecular hydrogen bond, has been shown to abolish the inhibitory activity in certain series, supporting the importance of this conformation. nih.gov

Given the importance of the amide linker and its susceptibility to enzymatic hydrolysis, the development of amide bond bioisosteres is a major focus in medicinal chemistry. nih.govcambridgemedchemconsulting.com These replacements aim to mimic the structural and electronic properties of the amide bond while offering greater metabolic stability. drughunter.comcambridgemedchemconsulting.com Common strategies involve replacing the amide with heterocyclic rings or other functional groups that maintain a similar spatial arrangement and hydrogen bonding capacity.

The table below presents several common amide bond bioisosteres and their key features. nih.govnih.gov

| Original Group | Bioisosteric Replacement | Key Features |

| Amide (-CO-NH-) | 1,2,3-Triazole | Metabolically stable, mimics trans-amide geometry, potential H-bond acceptor |

| Amide (-CO-NH-) | 1,2,4-Oxadiazole | Metabolically stable, rigid, maintains H-bond acceptor capability |

| Amide (-CO-NH-) | Fluoroalkene (-CF=CH-) | Mimics geometry, metabolically stable, alters electronic profile |

| Amide (-CO-NH-) | Trifluoroethylamine (-CF2-NH-) | Enhances metabolic stability, reduces basicity of the amine |

| Amide (-CO-NH-) | Urea (-NH-CO-NH-) | Increases H-bond donor/acceptor capacity |

Comparative Analysis of SAR Trends Across Chemically Related Salicylanilides and Benzamide (B126) Derivatives

In many salicylanilide series, halogen substitution on one or both aromatic rings is crucial for activity. For instance, in a series of N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxybenzamide analogues, a chloro or bromo substituent at the 5-position of the salicylic ring was found to be important for potent activity. nih.govnih.gov The aniline ring often benefits from electron-withdrawing groups, such as trifluoromethyl (CF3) groups, which can enhance binding affinity. nih.govresearchgate.net

Comparing salicylanilides to simpler N-phenylbenzamides reveals the importance of the 2-hydroxyl group. As mentioned, this group is key to forming the intramolecular hydrogen bond that planarizes the molecule and is often essential for activity. nih.gov Benzamides lacking this feature have different conformational flexibility and, consequently, may interact with targets differently or not at all.

Benzoxazoles can be considered as cyclized, conformationally restricted analogues of salicylanilides, where the phenolic oxygen is incorporated into a five-membered heterocyclic ring fused to the benzene (B151609) ring. SAR studies on benzoxazole (B165842) derivatives also highlight the importance of substituents on the aromatic portions. researchgate.netresearchgate.net For example, electron-withdrawing groups on the phenyl ring attached to the core benzoxazole structure can significantly enhance biological activity, a trend that mirrors what is seen in many salicylanilide series. researchgate.net However, the rigid nature of the benzoxazole scaffold means that the specific spatial arrangement of substituents is fixed, providing a useful tool to probe the optimal geometry required for target interaction.

The following table provides a conceptual comparison of SAR trends across these related scaffolds.

| Scaffold | Key Structural Feature | Common SAR Trend for Aromatic Ring Substituents |

| Salicylanilide | 2-Hydroxyl group, flexible amide linker | Halogens (e.g., 5-Cl) on salicylic ring and electron-withdrawing groups (e.g., -CF3) on aniline ring are often favorable. |

| Benzamide | No 2-Hydroxyl group | Activity is highly dependent on the specific target; conformational flexibility is greater than in salicylanilides. |

| Benzoxazole | Fused oxazole (B20620) ring, rigid structure | Electron-withdrawing groups on appended phenyl rings often enhance activity. Positional placement of substituents is critical due to conformational restriction. |

Future Perspectives and Emerging Research Avenues for N 3 Tert Butylphenyl 5 Chloro 2 Hydroxybenzamide

Design and Synthesis of Next-Generation Analogues with Tailored Biochemical Properties

The development of next-generation analogues of N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide is a primary focus for enhancing therapeutic efficacy. The core salicylanilide (B1680751) structure offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and biochemical properties. The goal is to design novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov

Strategic modifications often involve:

Substitution on the Salicylic (B10762653) Acid Ring: Altering or adding substituents to the phenolic ring can modulate the compound's acidity, hydrogen-bonding capacity, and interaction with target proteins.

Substitution on the Aniline (B41778) Ring: Modifications to the N-phenyl ring, such as altering the position or nature of the tert-butyl group, can significantly impact target specificity and lipophilicity.

Amide Linker Modification: While less common, changes to the amide bond can affect the molecule's conformational rigidity and stability.

The synthesis of these new analogues often follows established chemical pathways, such as the condensation of a substituted salicylic acid with a corresponding aniline. researchgate.net For instance, new salicylanilide esters and peptide conjugates have been synthesized to improve properties like cell internalization and bioavailability for anticancer applications. nih.gov By systematically exploring these structural modifications, researchers can create a diverse library of compounds for screening against various biological targets.

Table 1: Strategic Modifications of the Salicylanilide Scaffold and Their Potential Biochemical Impact

| Modification Site | Type of Modification | Potential Impact on Properties |

|---|---|---|

| Salicylic Acid Ring | Halogenation (e.g., adding Br, F) | Increased lipophilicity, altered electronic properties, enhanced binding affinity. |

| Introduction of nitro or amino groups | Modulation of electronic and steric properties, potential for new target interactions. | |

| Aniline Ring | Varying alkyl substituents | Optimization of lipophilicity and steric bulk to improve target fit and cell permeability. |

| Positional Isomerism | Changing substituent positions to probe the target's binding pocket topology and enhance selectivity. |

| Amide Linker | Bioisosteric replacement (e.g., with thioamide) | Altered bond angles, stability, and hydrogen bonding capabilities. |

Advanced Spectroscopic and Structural Techniques for Deeper Mechanistic Elucidation

A profound understanding of the structure-activity relationship (SAR) is crucial for rational drug design. Advanced spectroscopic and structural techniques are indispensable for elucidating the precise three-dimensional structure of this compound and its analogues, as well as for characterizing their interactions with biological macromolecules.

Standard characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Used to confirm the chemical structure and connectivity of newly synthesized compounds. researchgate.net

Mass Spectrometry (MS): Determines the molecular weight and elemental composition, confirming the identity of the synthesized analogues. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups within the molecule. researchgate.net

For a deeper mechanistic understanding, more sophisticated techniques are being employed:

X-ray Crystallography: Provides atomic-level resolution of the compound's solid-state structure and, more importantly, can be used to determine the structure of the compound when bound to its protein target. This offers invaluable insights into the specific molecular interactions driving its biological activity.

Computational Modeling and Molecular Docking: These in-silico methods predict how a ligand binds to the active site of a protein receptor. rasayanjournal.co.in By simulating the interaction, researchers can hypothesize the binding mode and energy, guiding the design of analogues with improved affinity. rasayanjournal.co.in

Table 2: Application of Advanced Analytical Techniques in Salicylanilide Research

| Technique | Information Provided | Relevance to Drug Design |

|---|---|---|

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. | Reveals key binding interactions (hydrogen bonds, hydrophobic contacts), enabling precise, structure-based drug design. |

| 2D-NMR (COSY, HSQC, HMBC) | Detailed through-bond and through-space atomic correlations. | Confirms complex molecular structures and provides information on the solution-state conformation. |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the compound in a biological environment (e.g., in a protein's binding site). | Predicts the stability of the ligand-protein complex and identifies key dynamic interactions over time. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are used to build predictive models that correlate the chemical structures of salicylanilide derivatives with their biological activities. chalcogen.ro These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis. nih.gov

Generative Models: AI, particularly deep learning approaches like variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. researchgate.net By training on known active compounds, these models can generate novel salicylanilide analogues predicted to have desirable properties. mdpi.com

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov This allows researchers to filter out candidates with poor pharmacokinetic profiles or potential toxicity early in the discovery process, reducing late-stage failures.

Table 3: AI/ML Methodologies for Accelerating Salicylanilide Analogue Development

| AI/ML Method | Application | Outcome |

|---|---|---|

| Support Vector Machines (SVM) / Random Forest (RF) | Development of QSAR models for activity prediction. nih.gov | Prioritization of virtual compounds with high predicted potency and selectivity. |

| Graph Neural Networks (GNNs) | Learning from the graph structure of molecules to predict properties. nih.gov | Enhanced prediction of molecular properties and drug-target interactions. |

| Generative AI (e.g., VAEs) | De novo design of novel molecular structures. researchgate.net | Creation of novel, synthesizable salicylanilide analogues with optimized properties. |

| Deep Learning | Prediction of physicochemical and ADMET properties. nih.gov | Early identification of candidates with favorable drug-like properties. |

Exploration of Novel Biological Targets and Pathways for this compound Scaffolds

The inherent versatility of the salicylanilide scaffold suggests that its therapeutic potential extends beyond its currently known activities. A significant future direction is the exploration of novel biological targets and pathways where this chemical class could exert a therapeutic effect. Compounds within the broader benzamide (B126) class have been investigated for anti-inflammatory, antimicrobial, and antitumor properties. ontosight.ai

Emerging research on salicylanilide derivatives has identified activities against new targets:

Anticancer Pathways: Some salicylanilides have shown promise as anticancer agents by modulating pathways such as autophagy, a cellular degradation process that can be exploited to kill cancer cells. nih.gov

Neurodegenerative Diseases: Analogues of salicylanilides have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease. nih.gov

The search for new targets can be conducted through:

Phenotypic Screening: Testing the compound library against various cell lines or disease models to identify unexpected therapeutic effects.

Target-Based Virtual Screening: Using computational methods to dock the salicylanilide scaffold against a wide array of known protein structures to identify potential new interactions.

Chemical Proteomics: Employing chemical probes based on the salicylanilide structure to identify its binding partners within the entire proteome of a cell.

Table 4: Potential Novel Biological Targets for Salicylanilide Scaffolds

| Therapeutic Area | Potential Biological Target(s) | Rationale |

|---|---|---|

| Oncology | Protein kinases, Autophagy-related (Atg) proteins | Many salicylanilides exhibit antiproliferative activity; targeting key cancer-related enzymes and pathways is a logical extension. nih.gov |

| Infectious Diseases | Bacterial enzymes (e.g., virulence factors), Viral proteases | The scaffold has known antimicrobial properties; exploration against drug-resistant strains and new pathogens is warranted. researchgate.net |

| Neurodegeneration | Cholinesterases, Tau protein aggregation, Beta-amyloid aggregation | Certain analogues show activity against enzymes implicated in Alzheimer's disease. nih.gov |

| Inflammatory Diseases | Cyclooxygenases (COX), Cytokines | The core structure shares features with known anti-inflammatory agents. |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide?

The synthesis typically involves coupling 5-chloro-2-hydroxybenzoic acid derivatives with substituted anilines. A common approach includes:

- Step 1 : Activation of 5-chloro-2-hydroxybenzoic acid using coupling agents (e.g., thionyl chloride) to form the acyl chloride intermediate.

- Step 2 : Reaction with 3-tert-butylaniline under controlled basic conditions to form the amide bond.

- Step 3 : Purification via column chromatography or recrystallization to isolate the product .

Methodological variations (e.g., solvent choice, temperature) may affect yield and purity, necessitating optimization using design-of-experiment (DoE) frameworks .

Q. How is the compound characterized for structural integrity and purity?

- X-ray crystallography : Resolve the 3D structure using SHELX software for refinement and validation of bond angles/geometry .

- Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., tert-butyl protons at ~1.3 ppm) .

- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What functional groups dictate the compound’s reactivity?

- Amide bond : Susceptible to hydrolysis under acidic/basic conditions, releasing 5-chloro-2-hydroxybenzoic acid and 3-tert-butylaniline .

- Hydroxyl group : Participates in esterification or etherification reactions for derivatization .

- Chlorine substituents : Enable nucleophilic aromatic substitution (e.g., with amines or alkoxides) to generate analogues .

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the phenyl ring improve target binding affinity. For example, N-[3,5-bis(trifluoromethyl)phenyl] analogues exhibit potent IKK-β inhibition (IC₅₀ = 0.27 μM) .

- Positional isomerism : Moving the tert-butyl group from the 3- to 4-position alters steric hindrance, impacting Wnt pathway inhibition .

- Methodology : Use computational tools (e.g., DFT, molecular docking) to predict substituent effects before synthesis .

Q. How do researchers resolve contradictions in cytotoxicity data across studies?

- Assay standardization : Discrepancies in IC₅₀ values (e.g., 0.27 μM vs. 156.8 μM for cytotoxicity ) may arise from cell line variability or incubation times. Validate using multiple cell lines (e.g., HL-60, HEK293) and standardized protocols .

- Mechanistic context : Distinguish between on-target (e.g., Wnt inhibition) and off-target effects via siRNA knockdown or competitive binding assays .

Q. What experimental models are used to evaluate in vivo efficacy?

- Pharmacokinetics : Assess bioavailability in rodent models using LC-MS/MS to measure plasma concentrations post-administration .

- Toxicity : Determine maximum tolerated dose (MTD) in hamsters (e.g., 150 mg/kg for niclosamide analogues) .

- Efficacy : Test tumor xenograft models (e.g., colorectal cancer) with endpoints like tumor volume reduction and biomarker analysis (β-catenin levels) .

Q. How is the mechanism of action determined for this compound?

- Target identification : Use pull-down assays with biotinylated probes to isolate binding partners (e.g., Frizzled receptors in Wnt signaling) .

- Pathway analysis : Quantify downstream effects via qPCR (e.g., c-Myc expression) or Western blot (e.g., phosphorylated IκBα levels for NF-κB inhibition) .

- Time-resolved studies : Differentiate early (DNA replication) vs. late (viral assembly) lifecycle inhibition in antiviral contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.